N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer treatment. This compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrazolo and pyrimidine rings, which contribute to its biological activity.
This compound is classified as a small molecule and is categorized under experimental drugs. Its structure features multiple nitrogen-containing rings, which are typical in compounds designed for therapeutic applications targeting various biological pathways.
The synthesis of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves several key steps:
The molecular formula of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is with a molecular weight of approximately 266.30 g/mol. The structural features include:
The InChI key for this compound is OAIXSJCARVACKE-UHFFFAOYSA-N
, and its canonical SMILES representation is CN(C1CC1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
, indicating the arrangement of atoms and bonds within the molecule .
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine participates in various chemical reactions:
The mechanism of action for N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine primarily involves the inhibition of cyclin-dependent kinase 2/cyclin A2 complexes. This inhibition disrupts normal cell cycle progression at the G1/S transition phase, leading to:
The physical and chemical properties of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine include:
Property | Value |
---|---|
Molecular Formula | C14H14N6 |
Molecular Weight | 266.30 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties suggest that the compound is amenable to various synthetic manipulations and biological testing environments.
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several scientific applications:
The ongoing research into its efficacy and safety profiles continues to expand its potential applications within medicinal chemistry.
N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (molecular formula: C₁₃H₁₂N₆) functions as an ATP-competitive inhibitor by binding to the catalytic subunit of CDK2 in complex with cyclin A2 (CCNA2). The compound occupies the ATP-binding cleft through a ternary complex stabilized by specific hydrogen-bonding interactions. The pyrimidine nitrogen (N1) and the adjacent amino group (NH) form critical hydrogen bonds with the backbone carbonyl of Leu83 and the NH of Glu81 in the hinge region of CDK2, mimicking ATP’s adenine ring interactions [1] [9]. Molecular dynamics simulations reveal that the pyrazolo[1,5-b]pyridazine moiety extends into a hydrophobic pocket formed by Ile10, Val18, and Phe82, while the cyclopropyl group optimizes van der Waals contacts with Ala144 and Lys89 [5] [9]. This binding disrupts CDK2-mediated phosphorylation of key substrates like retinoblastoma (Rb) at Thr821, arresting the cell cycle at S/G2 phases [7] [9].
Table 1: Key Interactions in CDK2/Cyclin A2 Ternary Complex
Residue (CDK2) | Interaction Type | Compound Region | Functional Role |
---|---|---|---|
Leu83 | H-bond (backbone) | Pyrimidin-2-amine | Hinge region anchor |
Glu81 | H-bond | Pyrimidin-2-amine | Stabilizes hinge |
Ile10/Val18/Phe82 | Hydrophobic | Pyrazolo-pyridazine | Subpocket occupancy |
Lys89 | Van der Waals | Cyclopropyl | Affinity enhancement |
The compound demonstrates potent inhibition against DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A), as evidenced by crystallographic data (PDB ID: 6S14). The inhibitor binds at the ATP site with a Ki of 90 nM, where the pyrimidine core anchors the molecule via hydrogen bonds between N1 and the backbone NH of Val157 (gatekeeper residue) in the hinge region [3] [4]. The cyclopropyl group projects toward a hydrophobic subpocket lined by Leu241, Tyr244, and Tyr319, reducing solvent exposure and enhancing binding affinity. Notably, the N-methyl derivative (KQW ligand in 6S14) shows an additional hydrogen bond with Lys188, explaining its heightened potency [3] [6]. This interaction network competitively blocks ATP binding, suppressing DYRK1A’s autophosphorylation activity and its role in substrate recognition [4] [6].
Hinge-binding motifs are critical for the inhibitor’s activity across kinases. The conserved pyrimidin-2-amine scaffold acts as a bioisostere of ATP’s adenine ring, enabling hydrogen-bond donation/acceptance with residues at the hinge region. In CDK2, this motif bonds with Leu83 (distance: 2.8–3.0 Å), while in DYRK1A, it targets Val157 [3] [5]. The pyrazolo[1,5-b]pyridazine extension augments selectivity by exploiting steric and electronic differences: Its planar structure fits the CDK2 hydrophobic cleft but clashes with bulkier residues in CDK4 (e.g., Thr102) [5] [7]. Comparative analyses show that replacing the cyclopropyl with larger groups (e.g., phenyl) diminishes CDK2 affinity due to subpocket size constraints, underscoring the motif’s role in molecular recognition [5] [6].
Table 2: Hinge-Binding Motifs Across Kinases
Kinase | Hinge Residue | Interaction Atoms (Compound:Kinase) | Binding Affinity (IC₅₀) |
---|---|---|---|
CDK2 | Leu83 | N1:HN-Leu83(O) / Hinge NH-N1 | 0.057 μM [5] |
DYRK1A | Val157 | N1-Val157(NH) | 0.090 μM [3] |
GSK-3β | Asp133 | No direct hinge interaction | >1 μM [2] |
Selectivity over off-target kinases arises from steric complementarity and gatekeeper residue interactions. The compound’s compact pyrazolo[1,5-b]pyridazine core preferentially binds CDK2 and DYRK1A due to:
Table 3: Selectivity Profiling Against Key Kinases
Kinase | Gatekeeper Residue | Fold Selectivity (vs. CDK2) | Structural Determinant |
---|---|---|---|
CDK2 | Phe80 | 1 (reference) | Optimal subpocket occupancy |
DYRK1A | Val157 | 1.6 | Compatible hydrophobic pocket |
CDK4 | Thr102 | >100 | Steric clash with cyclopropyl |
GSK-3β | Leu132 | >50 | Polar subpocket incompatibility |
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